

Preclinical Pharmacokinetics and Metabolism of ELP-004: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical pharmacokinetic and metabolic profile of **ELP-004**, an investigational compound. The data presented herein is derived from in vivo studies in murine models and in vitro analyses using hepatic systems, offering critical insights for drug development professionals.

Pharmacokinetic Profile

ELP-004 has been demonstrated to be rapidly absorbed and distributed in preclinical mouse models following intravenous, oral, and subcutaneous administration.[1][2][3][4] The key pharmacokinetic parameters are summarized below.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of ELP-004 in Female C57BI/6 Mice



Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)	Subcutaneous (2 mg/kg)
Co (ng/mL)	1220	-	-
C _{max} (ng/mL)	-	211	461
T _{max} (min)	-	~15	~15
t ₁ / ₂ α (h)	0.19	-	-
t ₁ / ₂ β (h)	0.49	-	-
Vd (L/kg)	3.65	-	-
Vss (L/kg)	2.48	-	-
CL (mL/min/kg)	85.5	-	-
Bioavailability (F)	-	13%	83%

C₀: Initial plasma concentration (extrapolated); C_{max} : Maximum plasma concentration; T_{max} : Time to reach maximum plasma concentration; $t_1/2$ α : Distribution half-life; $t_1/2$ β : Elimination half-life; Vd: Volume of distribution; Vss: Steady-state volume of distribution; CL: Systemic clearance.

Table 2: Brain Distribution of **ELP-004** in Mice Following Subcutaneous Administration (40 mg/kg)

Time Point	Brain/Blood Ratio
15 min	0.70 ± 0.25
1 h	0.27 ± 0.09

These data suggest that **ELP-004** is not preferentially concentrated in the brain.

Metabolism

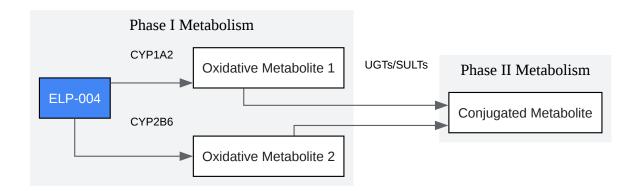
In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of **ELP-004**. The compound is principally metabolized by the cytochrome P450



enzymes CYP1A2 and CYP2B6.

Metabolic Pathway of ELP-004

The following diagram illustrates the key metabolic transformations of **ELP-004** as identified in preclinical studies.



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Caption: In Vitro Metabolic Pathway of ELP-004.

Experimental ProtocolsIn Vivo Pharmacokinetic Studies

- Animal Model: Female C57Bl/6 mice were used for all pharmacokinetic studies.
- Housing: Animals were maintained in a fed state.
- Formulation: **ELP-004** was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD) for administration.
- Administration and Dosing:
 - Intravenous (i.v.): 2 mg/kg
 - Subcutaneous (s.c.): 2 mg/kg



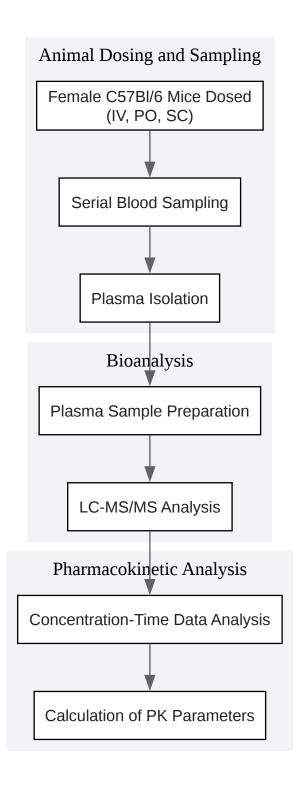
- Oral (p.o.): 10 mg/kg
- Sample Collection: Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration. For the oral administration group, the 5-minute time point was omitted.
- Bioanalysis: The concentration of ELP-004 in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The lower limit of quantification for the assay was 10 ng/mL.
- Brain Distribution Study: A separate cohort of mice received a single subcutaneous dose of 40 mg/kg ELP-004. Brain and plasma concentrations were measured at 15 minutes and 1 hour post-dose.

In Vitro Metabolism Studies

- Test System: Human and mouse liver S9 fractions were utilized to investigate the metabolic fate of ELP-004.
- Incubation: ELP-004 (10 μM) was incubated with the liver S9 fractions for 1 hour. The
 incubation mixture was fortified with the necessary cofactors: NADPH, NADH, UDPGA, DTT,
 and PAPS.
- Metabolite Identification: The unchanged parent drug and its metabolites were identified using LC-MS/MS analysis.
- Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for ELP-004 metabolism were identified as CYP1A2 and CYP2B6.

Experimental Workflow for In Vivo Pharmacokinetic Analysis





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Caption: In Vivo Pharmacokinetic Experimental Workflow.



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